

Spectral Analysis of 2-Thiophenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Thiophenesulfonyl chloride

Cat. No.: B116581

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-thiophenesulfonyl chloride**. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities involving this compound.

Core Spectral Data

The following sections summarize the key spectral data obtained for **2-thiophenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|----------------------|--------------|------------------------|------------|
| 7.95 | dd | 3.8, 1.4 | H-3 |
| 7.85 | dd | 5.0, 1.4 | H-5 |
| 7.20 | dd | 5.0, 3.8 | H-4 |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| 143.5 | C-2 |
| 135.0 | C-5 |
| 134.5 | C-3 |
| 127.8 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2-thiophenesulfonyl chloride** was obtained, and the major absorption bands are listed below.

FTIR Peak List

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|------------------------------------|
| 3100 | Weak | C-H stretch (aromatic) |
| 1505 | Medium | C=C stretch (aromatic) |
| 1380 | Strong | SO ₂ asymmetric stretch |
| 1180 | Strong | SO ₂ symmetric stretch |
| 850 | Strong | C-H out-of-plane bend |
| 730 | Strong | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Mass Spectrum Peak List

| m/z | Relative Abundance (%) |
|-----|------------------------|
| 182 | 40 |
| 184 | 13 |
| 147 | 100 |
| 119 | 15 |
| 83 | 20 |
| 39 | 35 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

A solution of **2-thiophenesulfonyl chloride** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl_3) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, the spectral width is typically set from 0 to 200 ppm, and a larger number of scans is required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the ^{13}C spectrum to single lines for each unique carbon atom. The data is processed using appropriate software, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

A small drop of neat **2-thiophenesulfonyl chloride** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

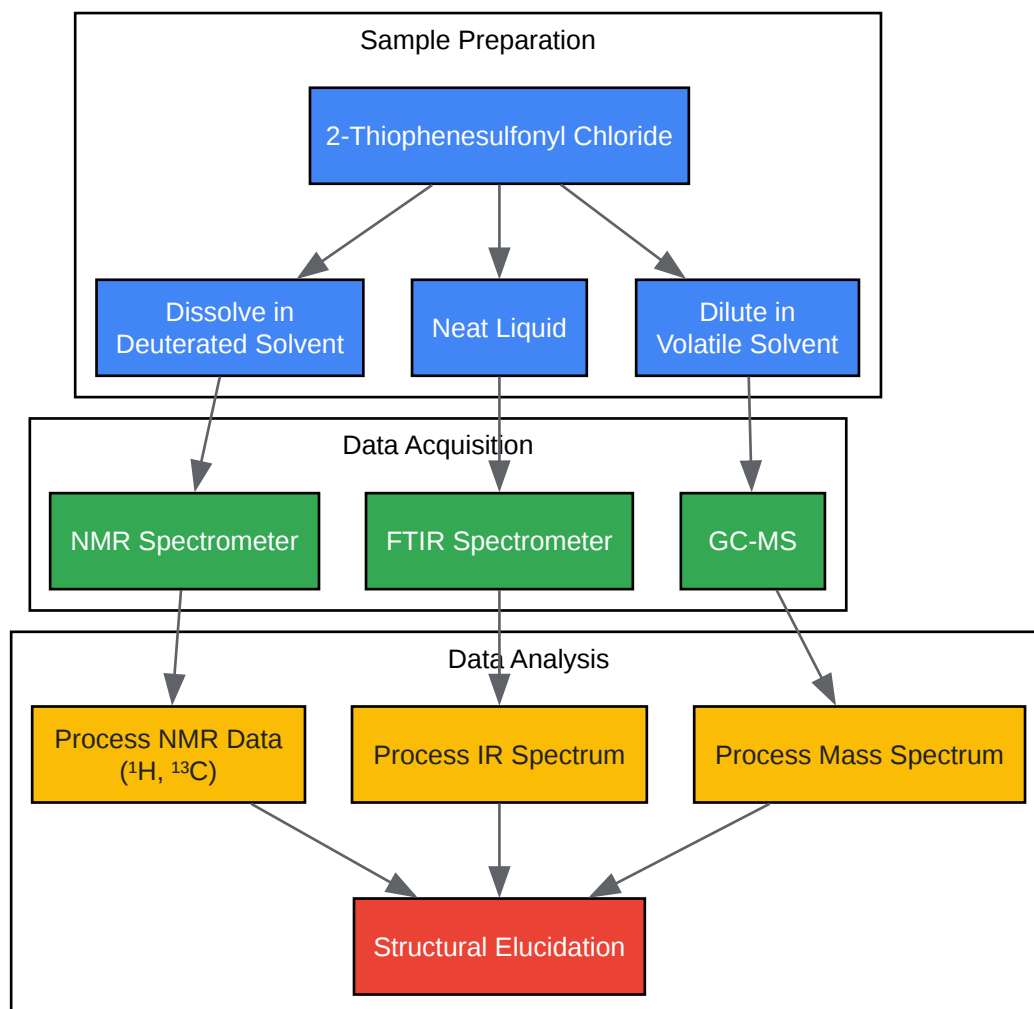
Mass Spectrometry (MS)

Electron Ionization (EI)-MS

A dilute solution of **2-thiophenesulfonyl chloride** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from the solvent and any impurities. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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